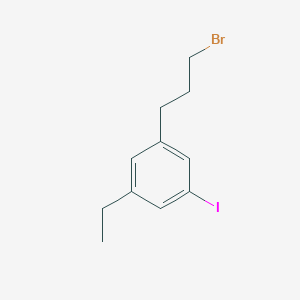

1-(3-Bromopropyl)-3-ethyl-5-iodobenzene

Description

Significance of Polyhalogenated Arenes in Synthetic Methodology and Medicinal Chemistry Research

Polyhalogenated arenes—aromatic compounds bearing multiple halogen atoms—are of profound importance in synthetic and medicinal chemistry. Their utility is rooted in the ability of the carbon-halogen bond to participate in a wide array of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized the way chemists form carbon-carbon and carbon-heteroatom bonds, which are the very backbone of most organic molecules.

In synthetic methodology, polyhalogenated arenes serve as versatile platforms for the regioselective introduction of various functional groups. This allows for the efficient and controlled assembly of complex target molecules from relatively simple, readily available starting materials. Methods that enable the site-selective functionalization of these compounds are highly sought after for building molecules with applications in materials science, agrochemicals, and pharmaceuticals. rsc.org

From a medicinal chemistry perspective, the incorporation of halogens into a drug candidate can significantly modulate its biological properties. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. rsc.org Aromatic rings, being rigid and planar, provide stable scaffolds for drug molecules, and their electronic properties can be fine-tuned through halogenation to optimize drug-target interactions. rsc.org Consequently, brominated and iodinated aromatic compounds are crucial intermediates in the synthesis of a vast number of pharmaceutical agents.

Strategic Placement of Bromine and Iodine in Benzene (B151609) Derivatives for Orthogonal Reactivity

The strategic placement of different halogen atoms, such as bromine and iodine, on a single benzene ring gives rise to a powerful concept in synthesis known as orthogonal reactivity. This principle relies on the differential reactivity of the various carbon-halogen bonds, which can be addressed sequentially and selectively. The reactivity of carbon-halogen bonds in common cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl > C-F.

This reactivity hierarchy allows chemists to perform selective transformations at the more labile C-I bond while leaving the C-Br bond intact for a subsequent, different reaction. For instance, a Suzuki or Sonogashira coupling can be performed selectively at the iodinated position of a bromo-iodinated arene. Once the first functionalization is complete, the bromo-substituent can then be targeted under different reaction conditions to introduce a second, distinct molecular fragment. This stepwise, site-selective approach provides a highly efficient pathway to complex, unsymmetrically substituted aromatic compounds that would be difficult to access through other means. This targeted reactivity is a cornerstone of modern synthetic strategy, enabling the construction of intricate molecular architectures with precision and control.

Rationale for Focusing on the 1-(3-Bromopropyl)-3-ethyl-5-iodobenzene Skeleton in Contemporary Organic Synthesis

The chemical compound this compound represents a particularly compelling scaffold for contemporary organic synthesis due to its unique trifecta of reactive sites. This molecular architecture is not just a simple polyhalogenated arene; it is a highly versatile building block designed for multi-stage, divergent synthesis.

The rationale for its significance can be broken down into its three key structural components:

The Bromo-Iodo Aromatic Core : As discussed, the 1-bromo-5-iodo substitution pattern on the benzene ring is ideal for programmed, sequential cross-coupling reactions. The carbon-iodine bond can be selectively functionalized first, followed by a separate reaction at the carbon-bromine bond. This allows for the controlled, stepwise introduction of two different aryl, alkyl, or heteroatom groups onto the aromatic ring.

The (3-Bromopropyl) Side Chain : The presence of a bromopropyl group introduces a third, distinct type of reactive handle. This primary alkyl bromide is susceptible to a different class of reactions than the aryl halides, primarily nucleophilic substitutions (SN2 reactions). This allows for the attachment of a wide variety of nucleophiles (e.g., amines, azides, cyanides, thiols) to form a new carbon-heteroatom or carbon-carbon bond at the end of the flexible three-carbon linker.

In essence, the this compound skeleton is a molecular "linchpin" that offers at least three orthogonal points for chemical modification. This makes it an exceptionally valuable precursor for generating diverse libraries of complex molecules for screening in drug discovery or for developing novel organic materials. Its structure embodies a strategic design that maximizes synthetic flexibility and efficiency.

Interactive Data Tables

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14BrI |

|---|---|

Molecular Weight |

353.04 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-ethyl-5-iodobenzene |

InChI |

InChI=1S/C11H14BrI/c1-2-9-6-10(4-3-5-12)8-11(13)7-9/h6-8H,2-5H2,1H3 |

InChI Key |

BAIKCPTUMAIGGS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)I)CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Bromopropyl 3 Ethyl 5 Iodobenzene

Retrosynthetic Analysis of 1-(3-Bromopropyl)-3-ethyl-5-iodobenzene

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the analysis involves several key disconnections.

The primary disconnections for the target molecule can be visualized as follows:

C-Br Bond Disconnection (Alkyl Chain): The terminal bromide on the propyl chain is a versatile functional group. A functional group interconversion (FGI) suggests a precursor alcohol, 1-(3-hydroxypropyl)-3-ethyl-5-iodobenzene, which can be brominated.

C(aryl)-C(propyl) Bond Disconnection: This bond can be disconnected via a Friedel-Crafts acylation approach. This leads to a 1-ethyl-3-iodobenzene (B3049051) precursor and a 3-carbon acylating agent like 3-chloropropionyl chloride. The resulting ketone would then be reduced to an alkyl chain.

C(aryl)-I and C(aryl)-Br Bond Disconnections: The aryl-halogen bonds point towards a simpler precursor, such as 1,3-diethylbenzene (B91504) or ethylbenzene (B125841). The challenge lies in the selective introduction of the iodine and the subsequent functionalization at the correct positions, given that alkyl groups are typically ortho, para-directing.

A plausible retrosynthetic pathway is outlined below. This pathway highlights the strategic introduction of functional groups to achieve the desired 1,3,5-substitution pattern.

Figure 1: Retrosynthetic Pathway

Target Molecule: this compound

⇑ (FGI - Bromination)

Precursor A: 1-(3-Hydroxypropyl)-3-ethyl-5-iodobenzene

⇑ (Side Chain Reduction & Halogen Exchange)

Precursor B: 1-(3-Chloropropanoyl)-3-ethyl-5-iodobenzene

⇑ (Friedel-Crafts Acylation)

Precursor C: 1-Ethyl-3-iodobenzene + 3-Chloropropionyl chloride

⇑ (Iodination)

Starting Material: Ethylbenzene (multi-step to achieve meta-substitution)

This analysis suggests that a key challenge is the regioselective functionalization of the benzene (B151609) ring to install the ethyl and iodo groups in a meta relationship.

Precursor Synthesis and Halogenation Strategies

The synthesis of the target compound relies heavily on the controlled introduction of halogen atoms and the alkyl side chain onto the aromatic core.

Direct electrophilic iodination of ethylbenzene would primarily yield a mixture of ortho and para isomers, making the synthesis of the meta-substituted precursor, 1-ethyl-3-iodobenzene, challenging. youtube.com To overcome this, specific strategies are required.

Electrophilic Iodination: The iodination of benzene rings is an electrophilic aromatic substitution reaction. Unlike bromination and chlorination, iodination is often reversible and requires an oxidizing agent to generate a potent electrophile (I+). orgoreview.comjove.com Common reagents include iodine in the presence of nitric acid, hydrogen peroxide, or copper salts. jove.com For a disubstituted ring, the directing effects of the existing groups govern the position of the incoming iodine atom. libretexts.org

Directed ortho-Metalation (DoM): DoM is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgstrath.ac.uk It utilizes a directing metalation group (DMG) that coordinates with an organolithium reagent, leading to deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.org While not directly applicable for installing the iodo group meta to the ethyl group in a single step, DoM could be part of a multi-step strategy. For instance, a strategically placed DMG could be used to introduce a functional group that is later converted to or replaced by iodine.

A more practical synthetic route to a 1,3,5-trisubstituted benzene might involve starting with a compound that already has the desired substitution pattern, such as 3,5-dibromoaniline (B181674) or a similar precursor, and then modifying the functional groups through diazotization, Sandmeyer reactions, and other transformations.

The introduction of the bromine atom at the terminal position of the propyl side chain is a critical step. Direct free-radical bromination of an alkylbenzene typically occurs at the benzylic position, which is the carbon atom directly attached to the aromatic ring, due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.commsu.edu

| Reaction Type | Typical Reagent | Position of Bromination on Propylbenzene |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/heat | C1 (Benzylic position) |

| Alkane Halogenation | Br₂, light/heat | Mixture, less selective |

Since the target compound has bromine on the C3 position of the propyl chain, benzylic bromination is not a suitable method. A more effective strategy involves:

Friedel-Crafts Acylation: Reacting a precursor like 1-ethyl-3-iodobenzene with 3-chloropropionyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form a ketone.

Ketone Reduction: Reducing the carbonyl group to a methylene (B1212753) group using methods like the Wolff-Kishner or Clemmensen reduction. This yields a 1-(3-chloropropyl) intermediate.

Halogen Exchange (Finkelstein Reaction): Converting the 3-chloropropyl group to the desired 3-bromopropyl group by reacting it with a bromide salt, such as sodium bromide, in acetone. Alternatively, one could start with an acylation agent containing a protected alcohol, deprotect it after reduction, and then convert the terminal alcohol to a bromide using reagents like PBr₃ or CBr₄/PPh₃.

Controlling regioselectivity is paramount in synthesizing polysubstituted aromatic compounds. nih.gov The ethyl group is an activating, ortho, para-director, while halogens (iodine, bromine) are deactivating but also ortho, para-directing.

When functionalizing a disubstituted benzene like 1-ethyl-3-iodobenzene, the directing effects of both groups must be considered.

Ethyl group directs to: positions 2, 4, and 6.

Iodo group directs to: positions 2, 4, and 6.

Both groups reinforce substitution at the 2, 4, and 6 positions. libretexts.org Therefore, introducing a group at the 5-position (where the propyl chain is located) via a standard electrophilic aromatic substitution on 1-ethyl-3-iodobenzene would be highly unfavorable. This reinforces the necessity of a synthetic strategy that either starts with a 1,3,5-substituted precursor or employs more advanced techniques like those involving Grignard reagents or other organometallic intermediates to build the desired substitution pattern. For example, a precursor like 1-bromo-3-chloro-5-iodobenzene (B84608) can be selectively functionalized using cross-coupling reactions. rsc.org

Advanced Coupling Reactions for Aryl-Halogen Bond Formation

The aryl-iodide bond is a key functional handle for modern cross-coupling reactions, making compounds like this compound valuable intermediates for the synthesis of more complex molecules.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgresearchgate.net This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. wikipedia.org

Aryl iodides are highly effective substrates for the Buchwald-Hartwig amination, often reacting under milder conditions than the corresponding aryl bromides or chlorides. acs.orgacs.orgnih.gov The C-I bond in this compound is significantly more reactive in palladium-catalyzed coupling than the C-Br bond on the propyl chain. This differential reactivity allows for the selective formation of an aryl amine at the C5 position of the benzene ring while leaving the bromopropyl group intact for subsequent transformations.

Table of Reactivity in Cross-Coupling:

| Bond | Relative Reactivity (Typical Pd-Catalysis) | Potential Transformation |

|---|---|---|

| Aryl-Iodine | High | Buchwald-Hartwig, Suzuki, Sonogashira, etc. |

| Aryl-Bromine | Medium | Buchwald-Hartwig, Suzuki, Sonogashira, etc. |

| Alkyl-Bromine | Low (in this context) | Nucleophilic substitution |

This makes the title compound a useful building block, where the aryl iodide can be converted to an amine or other group via cross-coupling, and the bromopropyl chain can be used to introduce other functionalities through nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Bromide and Iodide Precursors

The construction of the this compound scaffold can be efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. acs.org A key precursor for such a synthesis could be a 1,3-dihalo-5-iodobenzene, which allows for sequential and selective functionalization.

One of the most versatile methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. rsc.org This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. rsc.org The differential reactivity of aryl halides (I > Br > Cl) towards the palladium catalyst is a critical aspect that can be exploited for selective synthesis. For instance, starting from a precursor like 1-bromo-3,5-diiodobenzene, the more reactive iodo group can be selectively coupled with an ethylboronic acid derivative, followed by the coupling of the second iodo group with a boronic acid derivative containing a protected propanol (B110389) moiety. Subsequent conversion of the alcohol to a bromide would yield the target compound.

Another powerful palladium-catalyzed method is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. rsc.org While not directly leading to the ethyl or bromopropyl groups, it represents a key strategy for C-C bond formation that can be adapted for the synthesis of precursors. acs.org

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organometallic reagent (e.g., organoboron compound), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

| Cross-Coupling Reaction | Reactants | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Aryl Halide, Aryl/Alkylboronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | High functional group tolerance, commercially available reagents, mild reaction conditions. rsc.orgmdpi.com |

| Sonogashira Coupling | Aryl Halide, Terminal Alkyne | Pd(0) catalyst, Copper(I) co-catalyst (optional), Base (e.g., Et₃N) | Formation of C(sp²)-C(sp) bonds, useful for building complex backbones. rsc.orghes-so.ch |

Optimization of Reaction Conditions and Yields for Key Synthetic Steps

The efficiency and selectivity of the palladium-catalyzed cross-coupling reactions are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield of this compound and minimizing side products. Key variables include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand Selection: The choice of the palladium precatalyst and the associated ligand is critical. While Pd(PPh₃)₄ is a common catalyst, more specialized ligands can significantly improve reaction outcomes. mdpi.com For instance, bulky, electron-rich phosphine (B1218219) ligands like SPhos can enhance the catalytic activity for couplings involving less reactive aryl bromides. acs.org Automated systems using design of experiments (DoE) can accelerate the optimization of catalyst and ligand combinations. rsc.org

Base and Solvent Effects: The base plays a crucial role in the transmetalation step of the catalytic cycle. The strength and nature of the base can influence the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). mdpi.com The solvent system must be chosen to ensure the solubility of all reactants and reagents. A mixture of solvents, such as dioxane and water, is often employed in Suzuki-Miyaura reactions. mdpi.com

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or reactants. Therefore, finding the optimal temperature that balances reaction speed and yield is essential. Monitoring the reaction progress over time allows for the determination of the point of maximum conversion.

| Parameter | Influence on Reaction | Examples of Optimized Conditions |

| Catalyst/Ligand | Affects catalytic activity, stability, and selectivity. | Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) for challenging couplings. acs.org |

| Base | Facilitates the transmetalation step. | K₃PO₄ or Cs₂CO₃ for efficient Suzuki-Miyaura reactions. mdpi.com |

| Solvent | Influences solubility of reactants and catalyst stability. | 1,4-Dioxane/water mixtures for Suzuki-Miyaura couplings. mdpi.com |

| Temperature | Affects reaction rate and catalyst lifetime. | Typically ranges from room temperature to reflux, depending on the reactivity of the substrates. |

Green Chemistry Considerations in the Synthesis of this compound

Sustainable Solvents: A significant portion of chemical waste comes from volatile organic solvents. Replacing these with greener alternatives is a primary goal. Water is an ideal green solvent, and catalytic systems have been developed that are effective in aqueous media. rsc.org Other environmentally benign solvents include polyethylene (B3416737) glycol (PEG) and ionic liquids. For instance, Sonogashira couplings have been successfully performed in a mixture of water and PEG, allowing for easy recycling of the catalyst.

Heterogeneous and Recyclable Catalysts: Homogeneous palladium catalysts can be difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal. To address this, heterogeneous catalysts, where the palladium is supported on a solid material, have been developed. rsc.org Single-atom heterogeneous catalysts (SACs) offer the benefits of high activity and selectivity, similar to homogeneous catalysts, while allowing for easy recovery and reuse. hes-so.ch

Atom Economy and Process Efficiency: Green chemistry also emphasizes maximizing the incorporation of all materials used in the process into the final product (high atom economy). Catalytic reactions are inherently more atom-economical than stoichiometric reactions. Further improvements can be made by designing synthetic routes that minimize the number of steps and purification procedures. Utilizing flow chemistry and automated systems can also contribute to a more efficient and less wasteful process. rsc.org

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Safer Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Performing cross-coupling reactions in water or polyethylene glycol (PEG). rsc.org |

| Catalysis | Employing catalysts to increase reaction efficiency and reduce waste. | Using palladium single-atom heterogeneous catalysts for recyclability. rsc.orghes-so.ch |

| Atom Economy | Designing syntheses to maximize the incorporation of reactant atoms into the final product. | Prioritizing catalytic addition reactions over substitution reactions where possible. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever feasible. | Developing highly active catalysts that operate under mild conditions. |

Computational and Theoretical Investigations of 1 3 Bromopropyl 3 Ethyl 5 Iodobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. For 1-(3-Bromopropyl)-3-ethyl-5-iodobenzene, these calculations reveal the influence of its distinct substituents—a bromoalkyl chain, an ethyl group, and an iodine atom—on the aromatic ring.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals primarily involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the frontier orbitals are expected to be localized on specific regions of the molecule. The HOMO is likely to have significant contributions from the π-system of the benzene (B151609) ring and the lone pairs of the iodine atom, which is more polarizable than bromine. The LUMO, on the other hand, would likely be a π* orbital of the aromatic ring, with potential contributions from the σ* orbital of the C-Br bond in the propyl chain, indicating a potential site for nucleophilic attack.

Table 1: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | π-system of benzene ring, Iodine atom |

| LUMO | -1.2 | π-system of benzene ring, C-Br σ orbital |

| HOMO-LUMO Gap | 5.3 | - |

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. walisongo.ac.idwolfram.com The MEP map is colored to represent different potential values: red indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). walisongo.ac.idwolfram.com

In this compound, the MEP surface is expected to show a region of negative potential (red) around the iodine atom due to its lone pairs, making it a potential site for halogen bonding interactions. A region of positive potential (blue), known as a sigma-hole, is anticipated on the outermost portion of the iodine and bromine atoms along the C-I and C-Br bond axes, respectively, rendering them susceptible to nucleophilic attack. researchgate.net The π-rich region of the benzene ring would also exhibit a negative potential.

Conformational Analysis and Energy Minima

The presence of the flexible 3-bromopropyl and ethyl side chains means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable arrangements of the atoms (conformers) and their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

Theoretical calculations would likely predict several low-energy conformers corresponding to different orientations of the bromopropyl chain relative to the aromatic ring. The global minimum energy conformation is the most stable and, therefore, the most populated state of the molecule under thermal equilibrium. Understanding the conformational preferences is crucial as the molecule's shape can influence its biological activity and reactivity.

Prediction of Reactivity Profiles and Selectivity through Theoretical Descriptors

Computational chemistry provides various reactivity descriptors derived from the electronic structure to predict the most likely sites for chemical reactions. For this compound, these descriptors can help in understanding the selectivity of its reactions.

Fukui Functions: These descriptors indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They can be used to identify the most electrophilic and nucleophilic sites in the molecule.

Local Softness and Hardness: These concepts, rooted in Density Functional Theory (DFT), help in predicting the reactivity of different sites within the molecule based on the hard and soft acids and bases (HSAB) principle.

Based on these descriptors, the carbon atom attached to the bromine in the propyl chain is expected to be a primary electrophilic site, susceptible to nucleophilic substitution. The aromatic ring, with its electron-donating ethyl group and electron-withdrawing/donating iodine, would have specific positions that are more activated towards electrophilic aromatic substitution.

DFT Studies on Transition States for Key Reactions

Density Functional Theory (DFT) is a powerful computational method for studying the mechanisms of chemical reactions. It can be used to locate and characterize the transition state (TS) structures, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For this compound, DFT studies could be employed to investigate various potential reactions:

Nucleophilic substitution at the bromopropyl chain: Calculating the transition state for an S_N2 reaction with a nucleophile would provide insights into the reaction kinetics.

Electrophilic aromatic substitution: Modeling the addition of an electrophile to the benzene ring would help in understanding the regioselectivity of such reactions.

Formation of organometallic reagents: Investigating the transition states for reactions leading to Grignard or organolithium reagents at either the bromo or iodo positions would reveal the kinetic preferences.

These studies provide a detailed picture of the reaction mechanism that is often difficult to obtain through experimental means alone.

Comparative Theoretical Analysis with Related Halogenated Aromatics

To better understand the properties of this compound, it is useful to compare its theoretical parameters with those of simpler, related halogenated aromatic compounds. For instance, comparing its electronic properties with those of iodobenzene, bromobenzene, and 1,3-disubstituted benzenes can help to dissect the individual contributions of each substituent.

Halogen substituents are known to decrease the aromaticity of the benzene ring, with the effect generally following the order F > Cl > Br > I. nih.gov Therefore, the iodine atom in the target molecule is expected to have a smaller perturbing effect on the ring's aromaticity compared to a bromine or chlorine atom at the same position. The interplay between the electron-donating nature of the ethyl group and the inductive and resonance effects of the halogens creates a complex electronic environment that can be systematically studied through comparative computational analysis. This approach allows for a deeper understanding of the structure-property relationships in this class of molecules.

Mechanistic Studies of Reactions Involving 1 3 Bromopropyl 3 Ethyl 5 Iodobenzene

Reactivity at the Aryl Iodide Moiety

The carbon-iodine bond on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation. The large size and high polarizability of the iodine atom make it an excellent leaving group in various transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the aryl iodide position. The high reactivity of the C-I bond makes 1-(3-bromopropyl)-3-ethyl-5-iodobenzene an excellent substrate for these transformations. The general mechanism for these reactions proceeds through a common catalytic cycle involving a Pd(0) active species.

The catalytic cycle typically involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a square planar Pd(II) complex. This is often the rate-determining step, and the reactivity order for halogens is I > Br > Cl > F.

Transmetalation / Migratory Insertion:

In Suzuki-Miyaura coupling , an organoboron compound (e.g., a boronic acid) undergoes transmetalation with the Pd(II) complex, where the organic group from the boron reagent is transferred to the palladium center. This step requires a base.

In Sonogashira coupling , a terminal alkyne reacts with the Pd(II) complex. This process is co-catalyzed by a copper(I) salt, which forms a copper(I) acetylide that then undergoes transmetalation with the palladium complex.

In the Heck reaction , an alkene coordinates to the Pd(II) center, followed by a syn-migratory insertion of the aryl group into the C=C double bond.

Reductive Elimination / β-Hydride Elimination:

For Suzuki-Miyaura and Sonogashira couplings, the two organic groups on the Pd(II) center couple and are eliminated from the metal, reforming the C-C bond and regenerating the Pd(0) catalyst.

In the Heck reaction, a β-hydride elimination from the newly formed alkyl-palladium intermediate occurs to form the final alkene product and a palladium-hydride species, which then reductively eliminates to regenerate the Pd(0) catalyst.

Interactive Table: Comparison of Palladium-Catalyzed Cross-Coupling Mechanisms

| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling | Heck Reaction |

| Coupling Partner | Organoboron Compound | Terminal Alkyne | Alkene |

| Key Mechanistic Step | Transmetalation | Transmetalation (Cu-mediated) | Migratory Insertion |

| Catalyst System | Pd(0) catalyst, Base | Pd(0) catalyst, Cu(I) co-catalyst, Base | Pd(0) catalyst, Base |

| Product Type | Biaryl or Aryl-Alkene/Alkyne | Aryl-Alkyne | Aryl-Alkene (Styrene derivative) |

Aromatic rings are generally electron-rich and resistant to attack by nucleophiles. Nucleophilic Aromatic Substitution (SNAr) typically occurs via two primary mechanisms.

Addition-Elimination Mechanism: This pathway requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex. masterorganicchemistry.com The subject compound, this compound, lacks such activating groups, making this mechanism highly unfavorable under standard conditions.

Elimination-Addition (Benzyne) Mechanism: For unactivated aryl halides, substitution can be forced under extreme conditions, such as using a very strong base (e.g., sodium amide, NaNH₂). mt.com The mechanism proceeds in two steps:

Elimination: The strong base abstracts a proton from the position ortho to the iodide, the most likely leaving group. This is followed by the elimination of the iodide ion to form a highly reactive benzyne (B1209423) intermediate.

Addition: The nucleophile (e.g., NH₂⁻) then attacks one of the two carbons of the benzyne's triple bond. Subsequent protonation of the resulting carbanion by the solvent or another proton source yields the substitution product. A mixture of products can result if the benzyne is unsymmetrical.

Given the substitution pattern of this compound, deprotonation could occur at either C4 or C6, leading to a single benzyne intermediate. Subsequent nucleophilic attack could then occur at C3 or C5, potentially leading to two regioisomeric products.

Halogen-metal exchange is a rapid and efficient method for converting aryl halides into valuable organolithium reagents. wikipedia.org The reaction is particularly favorable for aryl iodides due to the weakness and high polarizability of the C-I bond.

The mechanism involves the reaction of the aryl iodide with an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. The rate of exchange follows the trend I > Br > Cl. wikipedia.org

The prevailing mechanism is believed to involve a nucleophilic attack by the carbanionic carbon of the alkyllithium reagent on the iodine atom of the aryl iodide. wikipedia.orgprinceton.edu This proceeds through a transient ate-complex intermediate, where the iodine atom is hypervalent. princeton.eduharvard.edu The ate-complex then collapses, forming the more stable aryllithium and the corresponding alkyl iodide. The equilibrium of the reaction is driven by the formation of the more stable organolithium species; aryllithiums are generally more stable than alkyllithiums. wikipedia.org

R-Li + Ar-I ⇌ [R-I-Ar]⁻ Li⁺ ⇌ R-I + Ar-Li (Alkyllithium + Aryl Iodide ⇌ Ate-Complex ⇌ Alkyl Iodide + Aryllithium)

This reaction would selectively occur at the aryl iodide position in this compound, leaving the bromopropyl side chain intact, provided the reaction is performed at a sufficiently low temperature (e.g., -78 °C) to prevent side reactions.

Reactivity at the Bromopropyl Side Chain

The 3-bromopropyl side chain features a primary alkyl halide, which is susceptible to nucleophilic substitution and elimination reactions. The specific pathway is highly dependent on the reaction conditions.

The carbon atom bonded to the bromine is a primary (1°) carbon. This structural feature is the dominant factor in determining the substitution mechanism.

SN2 Mechanism: This pathway is strongly favored for primary alkyl halides. The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (bromine). masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the carbon center (though this specific substrate is achiral). The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile (rate = k[R-Br][Nu⁻]). Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism. libretexts.org

SN1 Mechanism: This pathway is highly disfavored for primary alkyl halides. The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds through a stepwise process involving the formation of a carbocation intermediate. masterorganicchemistry.com Primary carbocations are very unstable and high in energy, making their formation the rate-determining step and kinetically prohibitive. libretexts.org Therefore, this compound will not react via an SN1 mechanism at the side chain under typical conditions.

Interactive Table: Comparison of SN1 and SN2 Mechanisms for the Bromopropyl Chain

| Feature | SN2 Mechanism | SN1 Mechanism |

| Substrate Preference | Methyl > Primary (1°) > Secondary (2°) | Tertiary (3°) > Secondary (2°) |

| Likelihood for this Compound | Highly Likely | Highly Unlikely |

| Mechanism | One-step (concerted) | Two-step (carbocation intermediate) |

| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |

| Nucleophile Requirement | Strong nucleophile required | Weak nucleophile is sufficient |

| Solvent Preference | Polar aprotic | Polar protic |

| Stereochemistry | Inversion of configuration | Racemization |

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene by removing HBr from the side chain.

E2 Mechanism: This is the most probable elimination pathway for the primary alkyl bromide in the side chain. The E2 (Elimination, Bimolecular) reaction is a concerted, one-step process where a strong base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while simultaneously the C-Br bond breaks and a π-bond forms. chemistrysteps.com The reaction rate depends on the concentration of both the substrate and the base (rate = k[R-Br][Base]). Strong, bulky bases (e.g., potassium tert-butoxide) favor E2 elimination over SN2 substitution. masterorganicchemistry.com

E1 Mechanism: This pathway is extremely unlikely. The E1 (Elimination, Unimolecular) mechanism is stepwise and, like the SN1 reaction, proceeds through a carbocation intermediate. youtube.com Because the formation of a primary carbocation is energetically unfavorable, the E1 pathway is not accessible for the bromopropyl side chain of this molecule. chemistrysteps.comlibretexts.org

Radical Reactions and Pathways

Radical reactions involving this compound can be initiated at either the aryl iodide or the alkyl bromide bond, depending on the reaction conditions. The relative bond dissociation energies play a crucial role in determining which radical is formed preferentially. Generally, the C-I bond is weaker than the C-Br bond, suggesting that radical formation at the aryl position is more facile under photolytic or certain radical-initiating conditions.

Once formed, an aryl radical can participate in a variety of transformations. For instance, in the presence of a suitable hydrogen atom donor, the radical can be quenched. Alternatively, it can undergo intermolecular reactions with other radical species or participate in intramolecular cyclization, a pathway of significant synthetic utility.

Conversely, conditions can be tailored to favor the formation of a primary alkyl radical from the bromopropyl chain. This can be achieved through the use of specific radical initiators or via single-electron transfer (SET) processes. Radical clock experiments on analogous systems have been used to infer the existence of such alkyl radical species. researchgate.net The addition of radical traps like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can completely inhibit these reactions, providing strong evidence for a radical-mediated pathway. researchgate.net

Table 1: Investigated Radical Pathways and Intermediates

| Radical Type | Method of Generation | Potential Subsequent Pathways | Supporting Evidence |

| Aryl Radical | Photolysis, Radical Initiators (e.g., AIBN) | Hydrogen abstraction, Intermolecular coupling, Intramolecular cyclization | Bond dissociation energies, Analogous system studies |

| Primary Alkyl Radical | Single-Electron Transfer (SET), Specific radical initiators | Hydrogen abstraction, Intramolecular cyclization, Radical trapping | Radical clock experiments, Radical trapping studies researchgate.net |

Intramolecular Cyclization and Annulation Pathways

The presence of both an electrophilic alkyl chain and an aromatic ring within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions. These reactions can proceed through various mechanistic pathways, including radical and ionic routes, to form fused ring systems.

Under radical-generating conditions, an aryl radical can be formed, which can then attack the pendant alkyl chain. However, a more common and synthetically useful pathway involves the formation of an alkyl radical that cyclizes onto the aromatic ring. This type of radical cyclization is a powerful tool for the construction of six-membered rings. Mechanistic studies on similar systems suggest that the regioselectivity of the cyclization is influenced by the stability of the resulting radical intermediate. nih.gov

Alternatively, intramolecular cyclization can be achieved through ionic pathways. For example, under Friedel-Crafts type conditions, the bromopropyl group can be activated by a Lewis acid, leading to the formation of a carbocation that can then attack the electron-rich aromatic ring. The position of the ethyl group on the ring will direct the cyclization to either the ortho or para position, though steric hindrance may play a significant role.

Annulation reactions, which involve the formation of a new ring, are also conceivable. For instance, a [3+2] annulation could potentially be achieved if the alkyl chain is first converted into a suitable three-atom component.

Table 3: Potential Intramolecular Cyclization Products

| Reaction Type | Initiating Step | Key Intermediate | Potential Product |

| Radical Cyclization | Alkyl radical formation | Alkyl radical | Tetralin derivative |

| Friedel-Crafts Alkylation | Carbocation formation | Alkyl carbocation | Tetralin derivative |

Solvent Effects and Catalysis in Reaction Mechanisms

The choice of solvent and catalyst is paramount in directing the reaction of this compound down a specific mechanistic pathway. Solvents can influence reaction rates and selectivity through their polarity, coordinating ability, and ability to stabilize intermediates. For instance, in nucleophilic substitution reactions at the alkyl bromide, polar aprotic solvents like DMF or DMSO are often used to accelerate the reaction rate. In radical reactions, non-polar solvents are typically preferred to avoid unwanted side reactions.

Catalysis plays an equally critical role. As mentioned, palladium catalysts are instrumental in achieving selective cross-coupling at the aryl iodide position. The choice of ligands on the palladium center can further fine-tune the reactivity and selectivity of the catalyst. For intramolecular cyclizations, both Lewis acid and transition metal catalysts can be employed to promote the desired ring-forming reaction. Recent research has also highlighted the role of co-catalysts in altering product selectivity in radical cyclization reactions. researcher.life

The interplay between solvent and catalyst is complex and often requires careful optimization for a given transformation. For example, in a palladium-catalyzed reaction, the solvent must not only dissolve the reactants and catalyst but also facilitate the various steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Spectroscopic Methodologies for Structural Elucidation in Research Contexts

Advanced NMR Spectroscopy (e.g., 2D NMR techniques for complex structure assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For a molecule with the complexity of "1-(3-Bromopropyl)-3-ethyl-5-iodobenzene," one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial data, while two-dimensional (2D) techniques are essential for conclusive structural assignment. harvard.edulibretexts.org

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the trisubstituted benzene (B151609) ring would appear as complex multiplets in the downfield region (typically δ 7.0-7.8 ppm). The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The bromopropyl chain would exhibit three distinct signals: a triplet for the methylene group attached to the bromine (-CH₂Br), a triplet for the methylene group attached to the benzene ring (Ar-CH₂-), and a multiplet (likely a quintet or sextet) for the central methylene group (-CH₂-).

¹³C NMR: The carbon NMR spectrum would display eight unique signals corresponding to the eight different carbon environments in the molecule (three aromatic carbons with attached protons, three aromatic carbons with substituents, and three aliphatic carbons in the propyl chain, and two in the ethyl group).

2D NMR Techniques: To resolve ambiguities from overlapping signals and confirm connectivity, several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.orgwikipedia.org It would definitively connect the protons within the ethyl group and, separately, the protons along the 3-bromopropyl chain, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.orgwikipedia.org It allows for the unambiguous assignment of each protonated carbon by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the entire molecular structure by showing, for example, a correlation from the benzylic protons of the propyl chain to the aromatic carbons, thus confirming the attachment of the side chain to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations which can help to confirm the substitution pattern on the aromatic ring. libretexts.orglibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 7.8 | m |

| -CH₂-Br | 3.4 - 3.6 | t |

| Ar-CH₂- | 2.7 - 2.9 | t |

| -CH₂- (propyl) | 2.1 - 2.3 | m |

| -CH₂- (ethyl) | 2.6 - 2.8 | q |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule. For "this compound" (C₁₁H₁₄BrI), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its molecular formula.

The presence of bromine is readily identified by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. libretexts.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation. Common fragmentation pathways for this molecule would include:

Benzylic cleavage: Loss of a C₂H₄Br radical to form a stable tropylium-like cation.

Alpha-cleavage: Cleavage of the bond between the first and second carbon of the propyl chain.

Loss of the entire bromopropyl chain.

Loss of a bromine radical.

Studying these fragmentation patterns provides additional structural information that corroborates the assignments made by NMR. libretexts.orgmiamioh.edu

Table 2: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ (with ⁷⁹Br) | C₁₁H₁₄⁷⁹BrI | 339.9320 |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. compoundchem.com The IR spectrum of "this compound" would be characterized by absorptions corresponding to its aromatic and aliphatic components, as well as its carbon-halogen bonds.

Key expected absorption bands include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹, indicating the C-H bonds on the benzene ring.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹, corresponding to the C-H bonds of the ethyl and propyl groups.

C=C stretching (aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-H bending (aliphatic): Bending vibrations for the CH₂ and CH₃ groups would appear in the 1375-1470 cm⁻¹ range.

C-Br stretching: This absorption is expected in the fingerprint region, typically between 690-515 cm⁻¹. orgchemboulder.com

C-I stretching: This bond absorbs at even lower wavenumbers, generally below 600 cm⁻¹, often outside the range of standard spectrophotometers. libretexts.org

Aromatic substitution pattern: The pattern of weak absorptions in the 1600-2000 cm⁻¹ region (overtone bands) and out-of-plane bending bands below 900 cm⁻¹ can provide clues about the 1,3,5-trisubstitution pattern of the benzene ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3010 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aliphatic C-H Bend | 1375 - 1470 |

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

The parent molecule, "this compound," is achiral. Therefore, chiroptical techniques such as circular dichroism (CD) spectroscopy would not be applicable. However, if a chiral center were introduced into the molecule through a subsequent synthetic modification (for example, by introducing a substituent on one of the aliphatic chains), then chiroptical spectroscopy would become a valuable tool for determining the absolute configuration of the resulting enantiomers.

Applications and Derivatization in Advanced Organic Synthesis Research

Role as a Versatile Building Block (Synthon) for Complex Molecular Architectures

In the field of organic synthesis, 1-(3-Bromopropyl)-3-ethyl-5-iodobenzene serves as a powerful synthon, or building block, for creating sophisticated, multi-substituted aromatic compounds. The differential reactivity of its carbon-halogen bonds is the key to its utility. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This reactivity hierarchy allows for selective functionalization at the iodine-bearing position while leaving the bromo- and bromopropyl groups intact for subsequent transformations.

This site-selective approach is fundamental to the synthesis of complex, non-symmetrical molecules. For instance, researchers have utilized 1-bromo-3-chloro-5-iodobenzene (B84608), a structurally related compound, in sequential Suzuki cross-coupling reactions to build 1,3,5-trisarylbenzenes. rsc.org A similar strategy can be applied to this compound. An initial Suzuki coupling at the iodo position could introduce a specific aryl or heteroaryl group. The resulting intermediate, now containing a less reactive C-Br bond and the bromopropyl chain, can be subjected to a second, distinct coupling reaction under more forcing conditions or with a different catalytic system to modify the bromo position. Finally, the bromopropyl chain can be used in nucleophilic substitution reactions to introduce a third, different functional group. This step-wise elaboration enables the construction of elaborate molecular architectures that would be challenging to assemble through other methods.

Table 1: Sequential Functionalization Strategy

| Step | Reactive Site | Potential Reaction | Reagents/Catalyst (Example) | Resulting Functional Group |

| 1 | C-I (Aryl Iodide) | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base | Biaryl system |

| 2 | C-Br (Aryl Bromide) | Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine (B1218219) ligand, base | Aryl amine |

| 3 | C-Br (Alkyl Bromide) | Nucleophilic Substitution | Sodium azide (B81097) (NaN₃) | Alkyl azide |

Scaffold for Heterocycle Synthesis (e.g., N-heterocyclic carbene ligands, oxadiazoles)

The structure of this compound is well-suited to serve as a scaffold for the synthesis of various heterocyclic compounds, which are pivotal in catalysis and medicinal chemistry.

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes (NHCs) have become essential ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability. beilstein-journals.orgnih.gov The synthesis of NHCs typically involves the N-alkylation of an existing heterocycle (like imidazole (B134444) or triazole) to form an azolium salt, which is the direct precursor to the carbene. scripps.eduresearchgate.net The bromopropyl group of this compound is an ideal electrophile for this N-alkylation step. Reaction with a heterocycle such as imidazole would yield an imidazolium (B1220033) salt where the 3-(3-ethyl-5-iodophenyl)propyl group is attached to one of the nitrogen atoms. Subsequent deprotonation of this salt with a strong base would generate the free NHC ligand. This ligand can then be complexed to various transition metals, effectively installing the functionalized aromatic group into the catalyst's coordination sphere.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common motif in pharmacologically active compounds. mdpi.comuowasit.edu.iq While direct cyclization using this compound is not straightforward, it can be employed as a scaffold to introduce functionality onto a pre-formed oxadiazole ring or be modified to participate in the ring's formation. For example, the aryl iodide can be converted into a carboxylic acid derivative via palladium-catalyzed carbonylation or through a Grignard reagent intermediate. This carboxylic acid function can then be used in standard synthetic routes to form the 1,3,4-oxadiazole ring, for instance, by reacting with an acid hydrazide followed by cyclodehydration. researchgate.netindexcopernicus.com Alternatively, the bromopropyl chain can be used to alkylate a nucleophilic site on a pre-synthesized oxadiazole derivative.

Table 2: Potential Heterocyclic Scaffolds

| Heterocycle Type | Synthetic Role of Compound | Key Reactive Group | Potential Intermediate |

| N-Heterocyclic Carbene (NHC) Precursor | N-Alkylation of an azole | Alkyl Bromide | N-(3-(3-ethyl-5-iodophenyl)propyl)imidazolium bromide |

| Oxadiazole Derivative | Precursor for ring formation | Aryl Iodide (after conversion to -COOH) | 3-Ethyl-5-(3-bromopropyl)benzoic acid |

| Oxadiazole Derivative | Alkylation of existing heterocycle | Alkyl Bromide | 2-Substituted-5-((3-(3-ethyl-5-iodophenyl)propoxy)methyl)-1,3,4-oxadiazole |

Precursor for Multigram Scale Synthesis of Advanced Intermediates

The advancement of chemical research projects, particularly in materials science and pharmaceutical development, often requires significant quantities of key intermediates. The ability to produce a compound on a multigram scale is therefore a critical consideration. researchgate.net While specific documentation on the multigram-scale synthesis of this compound is not prominent, its potential suitability for such scale-up can be inferred. The synthetic routes to analogous di- and tri-halogenated benzenes often involve robust, well-established reactions like halogenation, diazotization, and Sandmeyer reactions, which are generally scalable. chemicalbook.comchemicalbook.com

Furthermore, the primary reactions in which this compound is used, such as Suzuki couplings, are known to be efficient and high-yielding, making them amenable to larger-scale production. rsc.org Its stability under typical laboratory conditions and the distinct reactivity of its functional groups allow for clean, high-yielding transformations, minimizing the need for complex purification procedures that often hinder scalability. Therefore, this compound can be considered a valuable precursor for the multigram-scale synthesis of more advanced intermediates, providing the necessary material for extensive downstream research and development.

Development of Novel Reagents and Catalysts (e.g., organometallic complexes)

A primary application of this compound in advanced synthesis is as a precursor for new reagents and catalysts. As discussed, it can be used to synthesize bespoke NHC ligands. scripps.edu By coordinating these ligands to transition metal centers (e.g., palladium, ruthenium, gold, iridium), a new family of organometallic catalysts can be generated. beilstein-journals.org

The 3-ethyl-5-iodophenyl substituent on the NHC ligand would modulate the steric and electronic properties of the resulting metal complex. This tuning can influence the catalyst's activity, selectivity, and stability in various chemical transformations. For example, a palladium-NHC complex derived from this compound could be a highly effective catalyst for cross-coupling reactions. The presence of the iodo-substituent on the ligand itself opens up the possibility of creating more complex catalytic structures, such as bimetallic catalysts or catalysts immobilized on a solid support through further reaction at the iodo-position.

Table 3: Potential Organometallic Complexes and Catalytic Applications

| Metal Center | Ligand Type | Potential Catalytic Application | Rationale |

| Palladium (Pd) | NHC | Cross-Coupling (Suzuki, Heck, Buchwald-Hartwig) | Pd-NHC complexes are known for high activity and stability in these reactions. |

| Ruthenium (Ru) | NHC | Olefin Metathesis | NHCs are key ligands for Grubbs-type metathesis catalysts. |

| Gold (Au) | NHC | Catalysis of enyne cyclizations | Au-NHC complexes are effective π-acid catalysts. |

| Copper (Cu) | NHC | Click Chemistry (CuAAC), Carbene transfer reactions | Cu-NHC systems are versatile catalysts in modern synthesis. beilstein-journals.org |

Design of Probes for Chemical Biology Studies

Chemical probes are small molecules designed to interact with biological targets in a specific manner, enabling the study of biological processes. researchgate.netescholarship.org The structure of this compound provides an excellent starting point for the rational design of such probes. A typical chemical probe consists of three key components: a recognition element that binds to the biological target, a reactive group for covalent labeling or a linker, and often a reporter tag (like a fluorophore or biotin) for detection.

The scaffold of this compound can be systematically elaborated to incorporate these features. For instance:

Recognition Element: The aryl iodide can be functionalized via cross-coupling to attach a known binding motif for a specific protein class (e.g., a kinase inhibitor scaffold).

Linker/Reactive Group: The bromopropyl chain serves as a linker of defined length and is inherently a reactive group for covalent attachment to a protein target or for connecting to a reporter tag.

Reporter Tag Attachment: Nucleophilic displacement of the bromide allows for the easy introduction of reporter tags like azides (for click chemistry), amines, or thiols.

The ability to perform selective chemistry at two different positions on the aromatic ring, in addition to the alkyl bromide, allows for the creation of a library of probe molecules and their corresponding negative controls, which are crucial for validating on-target effects. escholarship.org This modular approach to synthesis makes this compound a valuable platform for developing novel chemical tools to explore biological systems.

Table 4: Features Relevant to Chemical Probe Design

| Structural Feature | Role in Probe Design | Synthetic Access | Example Modification |

| Aryl Iodide | Attachment of recognition element | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Addition of a pharmacophore |

| Aryl Bromide (via C-H) | Can be used for late-stage diversification | Directed C-H activation or a second cross-coupling | Introduction of a solubility-enhancing group |

| Alkyl Bromide | Linker and reactive handle | Nucleophilic substitution | Attachment of a fluorophore, biotin, or azide tag |

| Ethyl Group | Steric and lipophilic tuning | Inherent to the starting material | Modulates binding pocket interactions |

Future Research Directions and Unexplored Reactivity

Exploiting Latent Reactivity of Halogen Atoms for Cascade Reactions

The hierarchical reactivity of the three halogen atoms is the most compelling feature of 1-(3-Bromopropyl)-3-ethyl-5-iodobenzene. The carbon-iodine bond is significantly weaker and more reactive in transition-metal-catalyzed cross-coupling reactions than the carbon-bromine bonds. This differential reactivity can be exploited to achieve site-selective functionalization and design sophisticated cascade reactions.

A primary research avenue would involve sequential palladium-catalyzed cross-coupling reactions. The C-I bond can be selectively coupled under mild conditions, leaving the C-Br bonds intact for subsequent transformations under more forcing conditions. This allows for the programmed, regioselective introduction of three different substituents onto the molecular framework. For instance, a Suzuki coupling could be performed at the iodo position, followed by a Sonogashira or Buchwald-Hartwig coupling at the aryl bromide position, and finally, a nucleophilic substitution at the alkyl bromide site. Such a sequence would enable the rapid construction of complex, multi-functionalized molecules from a single starting material.

Table 1: Illustrative Cascade Reaction Sequence

| Step | Reaction Type | Reactive Site | Potential Reagent | Product Type |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C(sp²)–I | Arylboronic acid | Biaryl |

| 2 | Sonogashira Coupling | C(sp²)–Br | Terminal alkyne | Aryl-alkyne |

| 3 | Nucleophilic Substitution | C(sp³)–Br | Amine | Alkyl-amine |

This table presents a hypothetical reaction sequence to illustrate the potential for cascade reactions based on the differential reactivity of the halogen atoms.

Stereoselective Synthesis of Chiral Analogs

The propyl chain of this compound offers a handle for the introduction of chirality. Future research could focus on developing stereoselective methods to synthesize chiral analogs, which are of high interest in medicinal chemistry and materials science.

One potential strategy involves the enantioselective functionalization of the propyl chain. For example, a chiral catalyst could be employed in a substitution reaction at the benzylic or homobenzylic position if a double bond were introduced into the chain. Alternatively, asymmetric synthesis could begin from a chiral precursor to build the bromopropyl sidechain with a defined stereocenter. Another sophisticated approach could involve a transition-metal-catalyzed desymmetrization of the aromatic ring, should a prochiral precursor be designed. The development of such methods would provide access to a library of enantioenriched compounds for biological screening.

Photoredox and Electrocatalytic Transformations

Modern synthetic methods increasingly rely on photoredox and electrocatalysis to access novel reactivity. The aryl iodide and aryl bromide moieties in this compound are excellent candidates for such transformations. These methods can generate aryl radicals under mild conditions via single-electron transfer, opening up reaction pathways that are complementary to traditional two-electron processes. elsevierpure.comresearchgate.net

Future work could explore the selective reduction of the C-I or C-Br bond to generate an aryl radical, which could then participate in a variety of reactions, such as Giese additions, Minisci-type reactions, or reductive cross-couplings. researchgate.net The relative reduction potentials of the aryl iodide and aryl bromide would likely dictate the selectivity. For instance, a photocatalyst with a suitable excited-state potential could selectively reduce the more easily reduced aryl iodide. nih.gov This would allow for radical-based functionalization at one site, while preserving the other halogen for subsequent cross-coupling. purdue.edu

Table 2: Hypothetical Reduction Potentials and Potential Transformations

| Functional Group | Estimated Reduction Potential (vs. SCE) | Potential Transformation |

|---|---|---|

| Aryl Iodide | More positive | Selective radical formation for hydrodehalogenation or C-C bond formation |

| Aryl Bromide | More negative | Radical formation under more reducing conditions |

| Alkyl Bromide | Most negative | Reductive coupling or cyclization |

This table provides an illustrative comparison of the expected relative reduction potentials and the potential outcomes in photoredox or electrocatalytic reactions.

Flow Chemistry Applications for Scalable Synthesis

The synthesis and manipulation of halogenated compounds can present challenges in traditional batch chemistry, particularly regarding safety, heat management, and scalability. Flow chemistry offers significant advantages in this regard. semanticscholar.orgsoftecks.inrsc.orgrsc.orgresearchgate.net The use of microreactors allows for precise control over reaction parameters, improved heat and mass transfer, and the safe handling of hazardous reagents and reactive intermediates. semanticscholar.orgsoftecks.inrsc.orgrsc.orgresearchgate.net

Future research should investigate the synthesis of this compound and its subsequent transformations using continuous flow technology. A multi-step flow synthesis could be developed to produce the target compound with high purity and yield, minimizing manual handling and improving process safety. Furthermore, subsequent functionalization reactions, such as the selective cross-couplings mentioned earlier, could be performed in-line, creating a "telescoped" synthesis that directly converts the starting material into more complex products without the need for isolation of intermediates. This would be particularly advantageous for large-scale production for industrial applications.

Integration into Automated Synthesis Platforms

Automated synthesis platforms are revolutionizing chemical research by enabling high-throughput experimentation and the rapid generation of compound libraries. vapourtec.com The trifunctional nature of this compound makes it an ideal building block for such platforms.

This molecule could be used as a common core for the automated synthesis of a large library of diverse analogs. An automated platform could be programmed to perform a series of sequential reactions, varying the reagents at each of the three reactive sites (C-I, C-Br, and C-CH₂Br). vapourtec.com This would allow for the rapid exploration of the chemical space around this scaffold, which could accelerate the discovery of new drug candidates or functional materials. The integration of analytical techniques and machine learning algorithms could further optimize reaction conditions in real-time, making the discovery process even more efficient. mit.edu

Q & A

Q. What computational methods predict the stability of this compound under oxidative conditions?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to model bond dissociation energies (BDEs) for C-Br (~65 kcal/mol) and C-I (~55 kcal/mol). Compare to experimental thermogravimetric analysis (TGA) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.